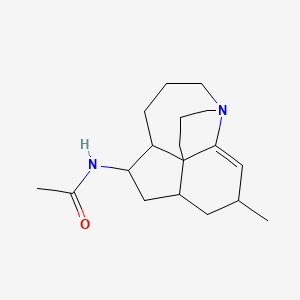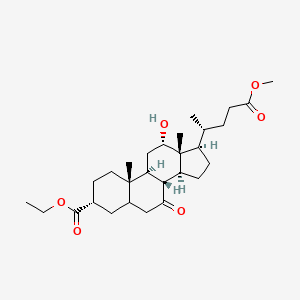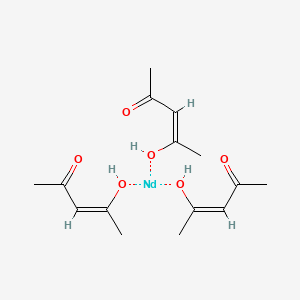
(1E)-N-hydroxy-2-oxo-2-phenylethanimidoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E)-N-hydroxy-2-oxo-2-phenylethanimidoyl chloride is an organic compound known for its unique chemical structure and reactivity This compound is characterized by the presence of a phenyl group, a hydroxyl group, and a chloride atom attached to an imidoyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-N-hydroxy-2-oxo-2-phenylethanimidoyl chloride typically involves the reaction of carboxamides with chlorinating agents such as phosphorus trichloride, phosphorus pentachloride, or thionyl chloride. A common method includes heating secondary carboxamides with phosphorus trichloride in the presence of a catalyst like 4-dimethylaminopyridine at temperatures between 75-80°C for about an hour . The reaction yields imidoyl chlorides with varying efficiencies depending on the structure of the starting amide.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent temperature and mixing. The use of efficient catalysts and purification techniques like vacuum distillation ensures high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions: (1E)-N-hydroxy-2-oxo-2-phenylethanimidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.
Hydrolysis: In the presence of water or aqueous solutions, it can hydrolyze to form corresponding carboxylic acids and hydroxylamines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution: Formation of substituted imidoyl compounds.
Oxidation: Formation of carboxylic acids and other oxidized derivatives.
Reduction: Formation of reduced imidoyl compounds and amines.
Aplicaciones Científicas De Investigación
(1E)-N-hydroxy-2-oxo-2-phenylethanimidoyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (1E)-N-hydroxy-2-oxo-2-phenylethanimidoyl chloride involves its reactivity with various biological and chemical targets. The compound can interact with nucleophilic sites in enzymes and proteins, leading to modifications that alter their activity. Its ability to form stable intermediates makes it a valuable tool in studying enzyme mechanisms and protein functions.
Comparación Con Compuestos Similares
- N-phenylbenzimidoyl chloride
- N-hydroxy-2-oxo-2-phenylethanimidoyl bromide
- N-hydroxy-2-oxo-2-phenylethanimidoyl fluoride
Comparison: (1E)-N-hydroxy-2-oxo-2-phenylethanimidoyl chloride is unique due to its specific reactivity and stability compared to its analogs. The presence of the chloride atom provides distinct reactivity patterns, making it suitable for specific synthetic applications. Its hydroxyl group also contributes to its versatility in forming hydrogen bonds and participating in various chemical reactions.
Propiedades
Fórmula molecular |
C8H6ClNO2 |
|---|---|
Peso molecular |
183.59 g/mol |
Nombre IUPAC |
(1E)-N-hydroxy-2-oxo-2-phenylethanimidoyl chloride |
InChI |
InChI=1S/C8H6ClNO2/c9-8(10-12)7(11)6-4-2-1-3-5-6/h1-5,12H/b10-8+ |
Clave InChI |
UTZRQMJFOAZBOW-CSKARUKUSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)/C(=N\O)/Cl |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C(=NO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1-one](/img/structure/B13791080.png)


![1-O-[2-Hydroxy-3-[methyloleoylamino]propyl]-D-glucitol](/img/structure/B13791090.png)

![3-Amino-3-[2-(2-methylphenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13791103.png)







